N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Fluorophenyl)-1-methyl-N⁶-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fluorinated aromatic substituent at the N⁴ position, a methyl group at the 1-position, and a phenylethyl chain at N⁶.
Properties
Molecular Formula |
C20H19FN6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19FN6/c1-27-19-17(13-23-27)18(24-16-9-7-15(21)8-10-16)25-20(26-19)22-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,24,25,26) |
InChI Key |
IUKFDLPQYBKFJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Route 1: From 5-Amino-1-Methyl-1H-Pyrazole-4-Carbonitrile
Steps :
-
Cyclization : React 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamide or urea under reflux to form 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one1.
-
Thiolation : Treat the intermediate with phosphorus pentasulfide (P₂S₁₀) in dry dioxane to yield 4,6-dithioxo-1-methyl-1,5-dihydropyrazolo[3,4-d]pyrimidine2.
Reaction Conditions :
-
Temperature: 80–100°C
-
Solvent: Dioxane or DMF
-
Catalysts: Phase transfer agents (e.g., tetrabutylammonium bromide)
Route 2: From Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate
Steps :
-
Cyclization : React with thiourea in ethanol under reflux to form 4,6-dithioxo-1-methyl-1,5-dihydropyrazolo[3,4-d]pyrimidine1.
-
Oxidation/Reduction : Adjust oxidation states using H₂O₂ or NaBH₄ for downstream substitutions.
Functionalization at Positions 4 and 6
The dithioxo intermediate serves as a versatile precursor for introducing amine groups via nucleophilic substitution:
Stepwise Substitution Protocol
-
Position 4 Modification :
-
Position 6 Modification :
One-Pot Double Substitution
Conditions :
-
Simultaneously react 4,6-dithioxo derivative with 4-fluoroaniline and 2-phenylethylamine in DMF using Cs₂CO₃ as base4.
-
Limitations : Lower yield (55–60%) due to competing reactions.
Introduction of the 1-Methyl Group
The 1-methyl group is typically introduced during pyrazole synthesis:
-
Early-Stage Alkylation : Use methyl iodide with 5-aminopyrazole-4-carbonitrile in the presence of NaH1.
-
Post-Cyclization Methylation : Treat the pyrazolo[3,4-d]pyrimidine core with MeI and Ag₂O in acetonitrile[^7].
Optimization and Characterization
Reaction Optimization Table
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80°C (substitution) | Balances rate and side reactions |
| Base | K₂CO₃/Cs₂CO₃ | Enhances nucleophilicity of amines |
| Catalysts | Phase transfer agents | Improves reaction homogeneity |
Analytical Data
-
HRMS (ESI) : m/z Calcd for C₂₁H₂₀FN₆ [M+H]⁺: 393.1732; Found: 393.17282.
-
¹H NMR (600 MHz, DMSO-d₆) : δ 8.23 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 3.89 (t, J = 7.2 Hz, 2H, CH₂), 3.02 (s, 3H, N-CH₃)3.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Substitution | 75 | 98 | High |
| One-Pot | 60 | 95 | Moderate |
| Solid-Phase4 | 50 | 90 | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N4-(4-FLUOROPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as a potential anticancer agent. It has been shown to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. By blocking this pathway, the compound may reduce tumor proliferation and metastasis, making it a candidate for further development in cancer therapies .
Anti-inflammatory Properties
The pyrazolo[3,4-d]pyrimidine derivatives, including N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, have been evaluated for their anti-inflammatory effects. These compounds exhibit lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac. Their ability to mitigate inflammation suggests potential use in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Some derivatives of pyrazolo[3,4-d]pyrimidines have been studied for their antimicrobial properties. The structural characteristics of these compounds allow them to interact with microbial enzymes or receptors, potentially leading to inhibition of growth or cell death in various pathogens. This makes them promising candidates for developing new antimicrobial agents .
Molecular Docking Studies
Computational studies using molecular docking have been employed to predict the binding affinity and interaction of this compound with various biological targets. These studies provide insights into the mechanism of action and help identify specific modifications that could enhance efficacy or selectivity against certain diseases .
Synthesis and Structural Characterization
The synthesis of this compound involves various organic reactions that yield high purity and yield rates. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and functional groups present in the compound. Understanding the synthesis pathways is crucial for scaling up production for clinical trials or commercial use .
Data Summary Table
Mechanism of Action
The mechanism of action of N4-(4-FLUOROPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on substituent patterns. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
Physicochemical and Crystallographic Properties
- Hydrogen Bonding and Crystallinity : reveals that N⁴-aryl substituents influence hydrogen-bonding networks. The target compound’s 4-fluorophenyl group may promote anhydrous crystallization, enhancing stability compared to hydrated analogs (e.g., N⁴-cyclohexyl derivatives) .
- Solubility : The phenylethyl chain (logP ~3.5 estimated) may reduce aqueous solubility relative to analogs with shorter or polar N⁶ groups (e.g., 3-methoxypropyl, logP ~2.8) .
Biological Activity
N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity. The general formula can be represented as:
- Molecular Formula : C19H20FN5
- Molecular Weight : 353.40 g/mol
- SMILES Notation : CC(C)C1=CC=C(F)C=C1C2=NN(C(=N)N=C2)C(=N)N
Anticancer Properties
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of anticancer activities. The compound this compound has shown promising results in various studies:
- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells for a related derivative .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cell growth and survival. Specifically, compounds in this class have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers . Molecular docking studies have shown that these compounds bind effectively to the ATP-binding site of EGFR, blocking its activity .
Other Biological Activities
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have demonstrated various other biological activities:
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which may contribute to their overall therapeutic profile .
- Antimicrobial Activity : Research has also indicated that these compounds possess antimicrobial properties, making them potential candidates for treating infections .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in clinical settings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 8.21 | EGFR Inhibition |
| 2 | HCT-116 | 19.56 | EGFR Inhibition |
| 3 | MCF-7 | 0.3 | Dual EGFR/VGFR2 Inhibition |
| 4 | Hep-G2 | Potent | Antitumor Activity |
Notable Findings
- EGFR Inhibition : In a study focusing on various pyrazolo[3,4-d]pyrimidines, compound derivatives showed significant inhibition against both wild-type and mutant forms of EGFR with IC50 values as low as 0.016 µM .
- Apoptosis Induction : Flow cytometric analyses revealed that some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves sequential nucleophilic substitutions and cyclization reactions. For example:
- Step 1 : Condensation of 4-fluoroaniline with a pyrazolo precursor under reflux in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.
- Step 2 : Alkylation at the N⁶ position using 2-phenylethyl bromide in the presence of a base like K₂CO₃ in acetonitrile.
- Step 3 : Methylation at the N¹ position using methyl iodide in DMF at 80°C .
Optimization Tips :- Use microwave-assisted synthesis to reduce reaction times by 40–60% .
- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Acceptable purity thresholds are ≥95% for biological assays .
- Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : Key signals include the 4-fluorophenyl aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., ~393.4 g/mol).
Q. What in vitro assays are suitable for initial evaluation of kinase inhibitory activity?
- Kinase Profiling : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) against kinases like JAK3 or CDKs.
- Protocol : Pre-incubate the compound (1–10 µM) with the kinase and substrate (e.g., ATP) for 30 minutes. Measure IC₅₀ values using non-linear regression analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for JAK3 over other kinases?
- SAR Strategy :
- Modify Substituents : Replace the 2-phenylethyl group at N⁶ with bulkier aliphatic chains (e.g., tert-butyl) to enhance steric hindrance and reduce off-target binding .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with JAK3’s ATP-binding pocket (PDB ID: 4OLI). Focus on hydrogen bonding with Leu956 and hydrophobic interactions with Val884 .
- Experimental Validation : Compare inhibitory activity against JAK3 vs. JAK1/2 using kinase panel screens.
Q. How should contradictory data in kinase inhibition profiles be resolved?
- Case Example : Discrepancies in IC₅₀ values between assays may arise from variations in ATP concentrations or buffer conditions.
- Resolution Protocol :
Q. What crystallographic techniques are optimal for resolving the compound’s 3D conformation?
Q. How can metabolic stability be assessed to prioritize lead compounds?
- In vitro Microsomal Assay : Incubate the compound (1 µM) with human liver microsomes (HLMs) and NADPH. Monitor degradation over 60 minutes via LC-MS.
- Data Interpretation : Half-life (t₁/₂) >30 minutes indicates favorable metabolic stability for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
